Physicochemical Properties and Profiling of 4-Methoxy-2-methylquinolin-7-amine: A Comprehensive Technical Guide
Physicochemical Properties and Profiling of 4-Methoxy-2-methylquinolin-7-amine: A Comprehensive Technical Guide
Executive Summary
In the landscape of modern drug discovery and chemical probe development, substituted quinolines represent a privileged scaffold. 4-Methoxy-2-methylquinolin-7-amine (CAS: 1708429-02-0) is a highly functionalized heteroaromatic compound that serves as a critical intermediate and core pharmacophore in the synthesis of kinase inhibitors and fluorescent probes.
As a Senior Application Scientist, I approach the characterization of this molecule not merely as a checklist of properties, but as an interconnected system where molecular structure dictates macroscopic behavior. The strategic placement of electron-donating groups (methoxy and amine) and an inductive methyl group on the quinoline core fundamentally alters its electron density, thereby governing its ionization state (pKa), lipophilicity (LogP), and thermodynamic solubility. This whitepaper provides an in-depth analysis of these physicochemical properties, underpinned by causal mechanistic explanations and field-proven, self-validating analytical protocols.
Structural Causality and Electronic Profiling
To predict the behavior of 4-Methoxy-2-methylquinolin-7-amine in biological and analytical systems, we must first deconstruct its electronic architecture. The unsubstituted quinoline core is a weak base (pKa ~4.9). However, the substituents on this specific molecule act synergistically to modify its physicochemical profile:
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4-Methoxy Group (+R Effect): The oxygen lone pairs donate electron density into the aromatic system via resonance. Because it is positioned para to the quinoline nitrogen (in terms of electron delocalization pathways), it significantly increases the basicity of the quinoline nitrogen.
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2-Methyl Group (+I Effect): Provides a weak inductive electron push, further stabilizing the protonated form of the quinoline nitrogen and slightly increasing lipophilicity.
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7-Amine Group (+R Effect): This exocyclic aniline-type amine is weakly basic itself (pKa ~4.0) because its lone pair is delocalized into the aromatic ring. However, it serves as a critical hydrogen bond donor, influencing the compound's topological polar surface area (TPSA) and crystal lattice energy, which in turn dictates solid-state solubility.
Diagram illustrating the electronic effects of substituents on the quinoline core.
Quantitative Physicochemical Data
The macroscopic properties of 4-Methoxy-2-methylquinolin-7-amine are summarized below. These parameters are critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior during lead optimization.
| Property | Value / Description | Analytical Consequence |
| Molecular Formula | C11H12N2O | Determines exact mass for LC-MS identification. |
| Molecular Weight | 188.23 g/mol | Favorable for high ligand efficiency (Rule of 5 compliant). |
| CAS Registry Number | 1708429-02-0 | Unique identifier for database cross-referencing. |
| SMILES String | NC1=CC=C2C(OC)=CC(C)=NC2=C1 | Utilized for in silico QSAR modeling. |
| Predicted pKa (Quinoline N) | ~6.5 - 7.5 | Predominantly protonated at gastric pH; mixed state at pH 7.4. |
| Predicted pKa (7-Amine N) | ~4.0 - 4.5 | Remains un-ionized under physiological conditions. |
| Predicted LogP | ~1.8 | Optimal lipophilicity for passive membrane permeability. |
| TPSA | 48.39 Ų | Excellent probability for blood-brain barrier (BBB) penetration. |
| H-Bond Donors / Acceptors | 1 / 3 | Facilitates specific target binding without excessive solvation penalties. |
Analytical Workflows & Experimental Validation
To ensure trustworthiness and scientific integrity, theoretical predictions must be validated through rigorous, self-validating experimental protocols. Below are the definitive methodologies for characterizing 4-Methoxy-2-methylquinolin-7-amine.
Experimental workflow for the physicochemical profiling of the target compound.
Protocol A: pKa Determination via Yasuda-Shedlovsky Extrapolation
Causality: The neutral free base of this quinoline derivative exhibits poor aqueous solubility. Direct aqueous titration often leads to precipitation, masking the true inflection points. By utilizing a methanol-water co-solvent system, we maintain the compound in solution. The Yasuda-Shedlovsky extrapolation relies on the linear correlation between the apparent pKa (
Step-by-Step Methodology:
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System Calibration: Calibrate the glass electrode using a four-parameter equation (Four-Plus technique) to obtain pH readings based on the concentration scale (
)[2]. -
Sample Preparation: Prepare a 1 mM solution of 4-Methoxy-2-methylquinolin-7-amine in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, 60% by weight)[1].
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Titration: Acidify the sample to pH 2.0 with 0.1 M HCl to fully protonate both nitrogen centers. Titrate with 0.1 M KOH under an argon or nitrogen atmosphere at a constant temperature of 25.0 ± 0.1 °C to prevent CO₂ absorption.
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Extrapolation: Plot
versus [3]. Determine the slope and intercept. The y-intercept at the dielectric constant of pure water ( ) yields the true aqueous pKa[1].
Protocol B: Lipophilicity (LogP) via OECD 107 Shake-Flask Method
Causality: The [4]. To obtain the true LogP (partition coefficient of the un-ionized species), the aqueous phase must be buffered at a pH at least 2 units above the basic pKa (e.g., pH 9.5).
Step-by-Step Methodology:
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Phase Saturation: Pre-saturate n-octanol with the aqueous buffer (pH 9.5), and the buffer with n-octanol, by stirring them together for 24 hours.
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Incubation: Dissolve the compound in the pre-saturated n-octanol to a concentration below 0.01 mol/L[4]. Combine with the pre-saturated aqueous buffer in a glass vessel at a volume ratio of 1:1, 1:2, and 2:1 to validate concentration independence[4].
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Equilibration: Shake the flasks mechanically at 25 ± 1 °C for 1 hour, followed by centrifugation at 2000 x g for 15 minutes to ensure complete phase separation.
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Quantification: Analyze both the octanol and aqueous phases using HPLC-UV. The LogP is calculated as the base-10 logarithm of the ratio of the concentration in octanol to the concentration in water[4].
Protocol C: Thermodynamic Solubility Determination
Causality: Kinetic solubility (often measured from DMSO stocks) can overestimate true solubility due to supersaturation. Thermodynamic solubility measures the true equilibrium between the crystalline solid lattice and the aqueous phase, which is critical for formulation development.
Step-by-Step Methodology:
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Buffer Preparation: Prepare an aqueous phosphate buffer at pH 7.4 (e.g., dissolving Na₂HPO₄, KH₂PO₄, and NaCl in water)[5].
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Incubation: Add an excess of solid 4-Methoxy-2-methylquinolin-7-amine (e.g., 500 µg) to 400 µL of the pH 7.4 buffer in sealed vials[5].
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Equilibration: Shake the mixtures at 400 rpm at a constant temperature (e.g., 25 °C) for 24 to 72 hours[5].
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Phase Separation & Analysis: Visually inspect for remaining solids to confirm saturation[5]. Filter the suspension through a 0.22 µm PTFE syringe filter (discarding the first 100 µL to account for membrane binding). Quantify the concentration in the saturated solution by isocratic HPLC against an external calibration standard[5].
Conclusion
The physicochemical profiling of 4-Methoxy-2-methylquinolin-7-amine reveals a highly tractable molecule for drug development. Its moderate lipophilicity (LogP ~1.8) and favorable TPSA ensure excellent membrane permeability, while its pH-dependent ionization profile (driven by the electron-rich quinoline core) provides a mechanism for targeted solubility in acidic microenvironments (such as the stomach or tumor microenvironments). Adherence to the rigorous, self-validating protocols outlined above ensures that downstream biological assays and formulation strategies are built upon a foundation of absolute thermodynamic truth.
References
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OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available at:[Link]
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Bálint, M., et al. (2019). pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments. Journal of Computer-Aided Molecular Design, 33(4), 381-399. Available at:[Link]
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Avdeef, A. (1999). pKa determination of water-insoluble drugs in organic solvent-water mixtures. Journal of Pharmaceutical and Biomedical Analysis, 20(4), 631-641. Available at:[Link]
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Bio-protocol (2018). Determination of Thermodynamic Solubility. Bio-protocol Exchange. Available at:[Link]
Sources
- 1. pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. umwelt-online.de [umwelt-online.de]
- 5. bio-protocol.org [bio-protocol.org]
